N,N-DiMethyl-d3-chloroacetaMide
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Overview
Description
N,N-DiMethyl-d3-chloroacetaMide is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-DiMethyl-d3-chloroacetaMide can be synthesized through the reaction of deuterated dimethylamine with chloroacetyl chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve low temperatures and the use of a solvent such as dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-DiMethyl-d3-chloroacetaMide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate. The reactions typically occur in polar solvents such as water or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N,N-DiMethyl-d3-chloroacetaMide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stable isotope-labeled compound for tracing reaction pathways.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of N,N-DiMethyl-d3-chloroacetaMide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of deuterium can influence the rate of these interactions, providing valuable insights into reaction mechanisms and enzyme functions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A non-deuterated analog with similar chemical properties but different isotopic composition.
N,N-Dimethyl-2-chloroacetamide: Another related compound with a similar structure but different functional groups
Uniqueness
N,N-DiMethyl-d3-chloroacetaMide is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it particularly useful in studies requiring stable isotope labeling and in applications where isotopic effects are significant .
Properties
CAS No. |
1219802-19-3 |
---|---|
Molecular Formula |
C4H2ClD6NO |
Molecular Weight |
127.6023907 |
Synonyms |
N,N-DiMethyl-d3-chloroacetaMide |
Origin of Product |
United States |
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